molecular formula C19H22N2OS B1222586 Tiazesim CAS No. 5845-26-1

Tiazesim

Cat. No.: B1222586
CAS No.: 5845-26-1
M. Wt: 326.5 g/mol
InChI Key: QJJXOEFWXSQISU-UHFFFAOYSA-N
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Description

Tiazesim, also known as thiazesim, is a heterocyclic antidepressant related to the tricyclic antidepressants. It was introduced in 1966 by Squibb Corporation (now Bristol-Myers Squibb) and was previously sold under the brand name Altinil. The compound is no longer marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiazesim involves the formation of a benzothiazepine ring. The key steps include the reaction of 2-aminothiophenol with a suitable aldehyde to form a Schiff base, followed by cyclization to form the benzothiazepine ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as described above, with optimization for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tiazesim undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Tiazesim exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to other tricyclic antidepressants. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound interacts with various receptors and transporters in the brain, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another benzothiazepine, primarily used as a calcium channel blocker.

    Tofenacin: A tricyclic antidepressant with a similar mechanism of action.

Uniqueness

Tiazesim is unique in its specific chemical structure, which includes a benzothiazepine ring with a dimethylaminoethyl group. This structure imparts distinct pharmacological properties compared to other tricyclic antidepressants .

Properties

CAS No.

5845-26-1

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C19H22N2OS/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3

InChI Key

QJJXOEFWXSQISU-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3

Related CAS

3122-01-8 (mono-hydrochloride)

Synonyms

SQ 10,496
thiazesim
thiazesim monohydrochloride
thiazesim monohydrochloride, (+)-isomer
thiazesim monohydrochloride, (+-)-isomer
thiazesim monohydrochloride, (-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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